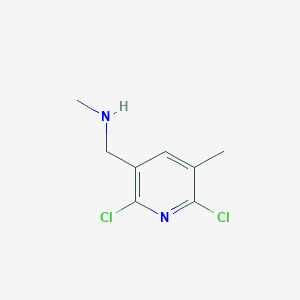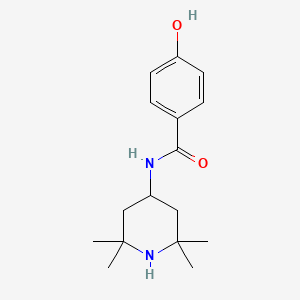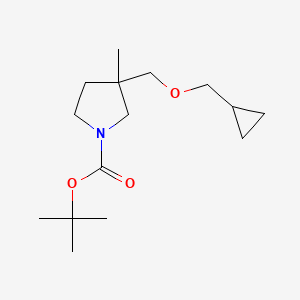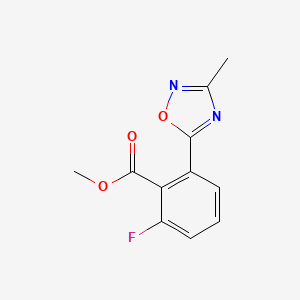
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
準備方法
The synthesis of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-5-methylpyridine.
Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and methylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted analogs.
科学的研究の応用
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a probe to investigate molecular interactions and pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its activity against various biological targets to develop new drugs.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.
類似化合物との比較
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2,6-Dichloro-3-chloromethyl-5-bromomethylpyridine: This compound shares a similar pyridine ring structure but differs in the substitution pattern.
1-(2,6-dichloro-5-methylpyridin-3-yl)prop-2-en-1-ol: This compound has a similar core structure but includes different functional groups.
1-(2,6-dichloro-5-methylpyridin-3-yl)butan-1-ol: Another related compound with variations in the side chain.
特性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
1-(2,6-dichloro-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
InChIキー |
AZOYOTYMYGHYKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Cl)Cl)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)



![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)





![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)


